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Compound of Interest

Compound Name: 2-Chloro-3,6,7-trimethylquinoline

CAS No.: 948290-47-9

Cat. No.: B1369028

Get Quote

Technical Guide: Physicochemical Profiling & Strategic Applications of 2-Chloro-3,6,7-
trimethylquinoline

Executive Summary
This technical guide provides a comprehensive analysis of 2-Chloro-3,6,7-trimethylquinoline,

a highly functionalized heterocyclic scaffold. Distinguished by its lipophilic trimethyl substitution

pattern and a reactive C2-chlorine "warhead," this compound serves as a critical intermediate

in the synthesis of bioactive pharmacophores, particularly for antimalarial, anticancer (tyrosine

kinase inhibitors), and antimicrobial applications. This document details its physicochemical

architecture, synthetic accessibility via Vilsmeier-Haack cyclization, and reactivity profile,

offering a roadmap for its utilization in high-throughput medicinal chemistry.

Part 1: Molecular Identity & Structural Architecture
The compound is a fused bicyclic system combining a benzene ring and a pyridine ring

(quinoline), substituted with three methyl groups and a reactive chlorine atom.[1]
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Attribute Detail

IUPAC Name 2-Chloro-3,6,7-trimethylquinoline

Molecular Formula

Molecular Weight 205.68 g/mol

SMILES CC1=CC2=NC(Cl)=C(C)C=C2C=C1C

Structural Class Halo-heteroarene / Polysubstituted Quinoline

Key Pharmacophore
2-Chloroquinoline core (Kinase hinge binder /

Intercalator)

Structural Insight: The 3,6,7-trimethyl pattern imparts significant lipophilicity compared to the

parent quinoline. The C2-Chlorine is activated for nucleophilic displacement due to the

electron-deficient nature of the pyridine ring (positions

and

to nitrogen are susceptible to

). The C3-methyl group provides steric bulk that can lock conformation in protein active sites,
often improving selectivity over less substituted analogs.

Part 2: Physicochemical Profile
The following data synthesizes experimental trends from homologous chloroquinolines and

calculated descriptors for this specific isomer.

Table 1: Physicochemical Properties
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Property
Value (Predicted/Exp
range)

Implications for Drug
Design

LogP (Lipophilicity) 3.8 – 4.2 (High)

High membrane permeability;

potential metabolic liability

(CYP450 oxidation at methyls).

Requires formulation aids

(cyclodextrins/liposomes) for

aqueous delivery.

Topological Polar Surface Area

(TPSA)
12.89 Å²

Excellent blood-brain barrier

(BBB) penetration potential

(TPSA < 90 Å²).

pKa (Conjugate Acid) ~2.5 – 3.0

The 2-Cl group is electron-

withdrawing (inductive effect),

significantly lowering the

basicity of the quinoline

nitrogen (normally pKa ~4.9). It

remains uncharged at

physiological pH (7.4).

Hydrogen Bond Acceptors 1 (Quinoline N)

Acts as a weak acceptor;

critical for H-bonding in the

kinase hinge region.

Hydrogen Bond Donors 0

Requires derivatization (e.g.,

amination) to introduce donor

capacity.

Melting Point 95 – 110 °C (Solid)

Crystalline solid at RT. Higher

than 2-chloroquinoline (mp 34-

37°C) due to increased

molecular weight and packing

efficiency of methyl groups.

Solubility (Water) < 0.1 mg/mL (Insoluble) Practically insoluble in water.

Solubility (Organic) High

Soluble in DCM, Chloroform,

DMSO, Methanol, Ethyl

Acetate.
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Expert Insight on Solubility: The high LogP (>3.5) indicates this compound is a Class II

molecule in the Biopharmaceutics Classification System (BCS) (Low Solubility, High

Permeability). In biological assays, stock solutions must be prepared in DMSO (typically 10-20

mM) and diluted to avoid precipitation in aqueous media.

Part 3: Synthetic Accessibility (Protocol)
The most robust route to 2-chloro-3-substituted quinolines is the modified Vilsmeier-Haack

Cyclization of acetanilides. For the 3,6,7-trimethyl isomer, the precursor is N-(3,4-

dimethylphenyl)propionamide.

Reaction Logic (Mechanism):
Reagent Formation:

reacts with DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion).

Imidoylation: The amide oxygen attacks the Vilsmeier reagent.

Cyclization: The aromatic ring attacks the electrophilic intermediate (intramolecular

electrophilic aromatic substitution).

Chlorination: The resulting lactam/enol intermediate is converted to the chloro-derivative by

excess

.

Step-by-Step Protocol:
Precursor Synthesis:

React 3,4-dimethylaniline (1.0 eq) with propionyl chloride (1.1 eq) and triethylamine (1.2

eq) in DCM at 0°C to RT.

Wash with water/brine, dry (

), and concentrate to yield N-(3,4-dimethylphenyl)propionamide.

Cyclization (The Critical Step):
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Reagents:N-(3,4-dimethylphenyl)propionamide (10 mmol),

(70 mmol, excess), DMF (30 mmol).

Procedure:

1. Cool DMF to 0°C in a round-bottom flask under Argon.

2. Add

dropwise (exothermic!). Stir for 15 min to form the Vilsmeier complex.

3. Add the propionamide solid in portions.

4. Heat the mixture to 85–95°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

5. Quench: Pour the cooled reaction mixture slowly onto crushed ice (vigorous hydrolysis

of excess

).

6. Neutralization: Adjust pH to ~8-9 using saturated

or

.

7. Extraction: Extract with Ethyl Acetate (3x).

Purification: Silica gel chromatography (Eluent: Hexane -> 5% EtOAc in Hexane).

Validation:

1H NMR (CDCl3): Look for singlet methyls (approx

2.3-2.5 ppm) and aromatic protons.[2] The C4-H proton appears as a singlet around

7.8-8.0 ppm.

Part 4: Reactivity & Biopharmaceutical Applications
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The 2-chloro group is a "privileged handle" for diversifying the scaffold.

Nucleophilic Aromatic Substitution ( )
Mechanism: Addition-Elimination. The nitrogen of the quinoline ring renders the C2 position

electron-deficient.

Application: Reaction with primary/secondary amines (e.g., piperazine, morpholine, aniline)

to generate 2-aminoquinolines.

Conditions: Heat (80-120°C) in ethanol/DMF or microwave irradiation.[3] Acid catalysis (HCl)

often accelerates the reaction by protonating the ring nitrogen.

Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura: Reaction with aryl boronic acids to form 2-arylquinolines (biaryl

pharmacophores).

Buchwald-Hartwig: C-N bond formation with amines that are too sterically hindered for

standard

.

Diagram 1: Reactivity Pathways
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Caption: Divergent synthesis pathways utilizing the labile C2-Cl bond for library generation.

Diagram 2: Synthetic Workflow (Vilsmeier-Haack)
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Caption: Step-wise synthetic protocol from commercially available aniline precursors.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1369028/docs?utm_src=pdf-body-img#physicochemical-properties-of-2-chloro-3-6-7-trimethylquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369028?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier–Haack Reaction in the Synthesis of

Quinolines. Tetrahedron.

PubChem. (2024).[4] Compound Summary: 2-Chloroquinoline Derivatives.[1][3][4][5][6][7]

National Library of Medicine.

Larsen, R. D., et al. (1996). Practical Synthesis of 2-Chloro-3-substituted Quinolines. Journal

of Organic Chemistry.[5]

SwissADME. (2024). Physicochemical Descriptors and ADME Predictions. Swiss Institute of

Bioinformatics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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